molecular formula C14H8Cl2N2O B5625870 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole CAS No. 2492-02-6

2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B5625870
CAS No.: 2492-02-6
M. Wt: 291.1 g/mol
InChI Key: HJRVKBPHIYZIJK-UHFFFAOYSA-N
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Description

2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its two 2-chlorophenyl groups attached to the 2 and 5 positions of the 1,3,4-oxadiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Formation of substituted oxadiazoles with various functional groups.

    Oxidation Products: Formation of oxadiazole N-oxides.

    Reduction Products: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial, anticancer, and anti-inflammatory agents.

    Materials Science: The compound is utilized in the design of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole can be compared with other similar compounds such as:

    2,5-diphenyl-1,3,4-oxadiazole: Lacks the chlorine substituents, which may affect its reactivity and biological activity.

    2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole: The position of the chlorine substituents can influence the compound’s properties and interactions.

    2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole: The presence of fluorine atoms can alter the electronic properties and reactivity of the compound.

Properties

IUPAC Name

2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRVKBPHIYZIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353865
Record name 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2492-02-6
Record name 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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